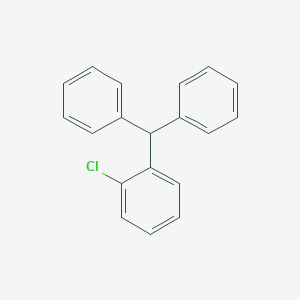

(2-Chlorophenyl)diphenylmethane

Description

BenchChem offers high-quality (2-Chlorophenyl)diphenylmethane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Chlorophenyl)diphenylmethane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-benzhydryl-2-chlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15Cl/c20-18-14-8-7-13-17(18)19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWUWHGXBCVDMST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56153-60-7 | |

| Record name | (2-Chlorophenyl)diphenylmethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056153607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2-CHLOROPHENYL)DIPHENYLMETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R037PQP71D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(2-Chlorophenyl)diphenylmethane CAS 56153-60-7 properties

An In-depth Technical Guide to (2-Chlorophenyl)diphenylmethane (CAS 56153-60-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Chlorophenyl)diphenylmethane, a triarylmethane derivative identified by CAS number 56153-60-7, represents a molecule of significant interest in the pharmaceutical landscape. While not a therapeutic agent itself, its primary relevance stems from its status as a known process impurity in the synthesis of the widely used antifungal drug, Clotrimazole.[1][][3] Furthermore, preliminary studies have indicated that this compound possesses inherent antiproliferative activity, suggesting potential as a scaffold for future drug discovery efforts.[][4] This guide provides a comprehensive technical overview of its chemical properties, synthesis, reactivity, biological context, and analytical characterization, offering field-proven insights for professionals in drug development, quality control, and chemical research.

Nomenclature and Identification

Proper identification is critical in chemical and pharmaceutical sciences. (2-Chlorophenyl)diphenylmethane belongs to the triarylmethane class of organic compounds, characterized by a central methane carbon substituted with three aryl groups.[4] The presence of a chlorine atom on one of the phenyl rings at the ortho-position significantly influences its steric and electronic properties.[4]

Systematic Names:

-

IUPAC Name: 1-benzhydryl-2-chlorobenzene[]

-

Synonyms: 1-Chloro-2-(diphenylmethyl)benzene, 1-Benzhydryl-2-chlorobenzene[3][5][6]

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental for its handling, formulation, and analysis. The key properties of (2-Chlorophenyl)diphenylmethane are summarized below.

| Property | Value | Source(s) |

| CAS Number | 56153-60-7 | [1][][5] |

| Molecular Formula | C₁₉H₁₅Cl | [1][5] |

| Molecular Weight | 278.78 g/mol | [][4][5] |

| Appearance | White to Off-White Solid | [1][][4] |

| Melting Point | 73-81°C | [] |

| Boiling Point | 376.6 ± 11.0 °C (Predicted) | [7] |

| Density | 1.139 ± 0.06 g/cm³ (Predicted) | [7] |

| Storage | 2-8°C, Refrigerator | [1][4] |

| Solubility | Slightly soluble in Chloroform, DMSO, Ethyl Acetate, Methanol | [7] |

| InChI Key | IWUWHGXBCVDMST-UHFFFAOYSA-N | [][4] |

Synthesis and Manufacturing Context

(2-Chlorophenyl)diphenylmethane is not typically synthesized as a target molecule but rather appears as a key intermediate and impurity during the manufacturing of Clotrimazole.[3][4] Its synthesis is intrinsically linked to that of its precursor, (2-Chlorophenyl)diphenylmethanol, which is a crucial starting material for Clotrimazole.

Role as a Clotrimazole Impurity

The most common synthetic route to Clotrimazole involves the reaction of (2-chlorophenyl)diphenylchloromethane with imidazole.[8] The chloromethane intermediate is highly reactive and is generated in situ from (2-Chlorophenyl)diphenylmethanol. (2-Chlorophenyl)diphenylmethane can arise as a byproduct during these steps, particularly if reductive conditions or certain impurities are present. Its monitoring is therefore a critical aspect of quality control in Clotrimazole production to ensure the final active pharmaceutical ingredient (API) meets regulatory purity standards.[3]

Caption: Relationship of (2-Chlorophenyl)diphenylmethane to Clotrimazole synthesis.

Synthetic Protocol via Precursor Chlorination

The formation of this compound can be understood through the synthesis of its immediate precursor, (2-chlorophenyl)diphenylchloromethane, from the corresponding alcohol. The subsequent reduction, whether intentional or as an unintended side reaction, would yield the title compound. A typical laboratory-scale procedure for the chlorination step is described below.

Objective: To convert (2-Chlorophenyl)diphenylmethanol to (2-chlorophenyl)diphenylchloromethane, a key step where the title impurity can be formed.

Materials:

-

(2-Chlorophenyl)diphenylmethanol (CAS 66774-02-5)

-

Thionyl chloride (SOCl₂)

-

Toluene (Anhydrous)

-

N,N-Dimethylformamide (DMF, catalytic amount)

Protocol:

-

Reaction Setup: In a dry, three-necked flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel under an inert atmosphere (e.g., nitrogen), dissolve 100g of (2-Chlorophenyl)diphenylmethanol in 500L of anhydrous toluene.[8]

-

Catalyst Addition: Add a catalytic amount (e.g., 5 mL) of N,N-dimethylformamide (DMF) to the solution.[8] DMF catalyzes the reaction by forming a reactive Vilsmeier intermediate with thionyl chloride.

-

Initiation: Add a small initial portion (e.g., 10g) of thionyl chloride and gently heat the mixture to 60-65°C to initiate the reaction.[8]

-

Reagent Addition: Once the reaction has initiated (indicated by gas evolution), add the remaining thionyl chloride (approx. 91g) dropwise via the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature below 65°C.[8]

-

Reaction Completion: After the addition is complete, maintain the mixture at 60-65°C with stirring for approximately 2 hours to ensure the reaction goes to completion.[8] Progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: The resulting solution containing (2-chlorophenyl)diphenylchloromethane is often used directly in the next step of Clotrimazole synthesis after removing excess thionyl chloride via distillation.[8] The formation of (2-Chlorophenyl)diphenylmethane would occur if reducing agents were present during this or subsequent steps.

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 3. veeprho.com [veeprho.com]

- 4. benchchem.com [benchchem.com]

- 5. (2-Chlorophenyl)diphenylmethane | C19H15Cl | CID 14347913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. lookchem.com [lookchem.com]

- 8. CN111423380A - Preparation method of clotrimazole - Google Patents [patents.google.com]

Synthesis of (2-Chlorophenyl)diphenylmethane via Friedel-Crafts Alkylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides an in-depth technical overview of the synthesis of (2-Chlorophenyl)diphenylmethane, a key intermediate and a triarylmethane compound with noted antiproliferative activity.[1][] The core of this synthesis is the Friedel-Crafts alkylation, a fundamental and powerful C-C bond-forming reaction in organic chemistry.[3][4] This document is structured to provide researchers and drug development professionals with a comprehensive understanding of the reaction, from its mechanistic underpinnings to practical, field-tested protocols. We will dissect the critical parameters governing the reaction's success, including catalyst selection, temperature control, and reactant stoichiometry, to guide the user toward a high-yield, high-purity synthesis. The guide also addresses common pitfalls, such as polysubstitution and carbocation rearrangements, offering validated strategies to mitigate these side reactions.

Introduction: The Significance of the Triarylmethane Scaffold

The triarylmethane framework, characterized by a central methane carbon atom bonded to three aryl groups, is a privileged scaffold in medicinal chemistry and materials science.[5] Derivatives of this class exhibit a wide range of biological activities, including antifungal and antiproliferative properties.[1][][5] (2-Chlorophenyl)diphenylmethane, with a molecular weight of 278.78 g/mol , serves as a crucial intermediate in the synthesis of more complex molecules, notably as an impurity and building block for the widely used antifungal agent, Clotrimazole.[1][6][7] Its synthesis is therefore of significant interest to the pharmaceutical industry for both process optimization and impurity profiling.

Core Synthesis Strategy: The Friedel-Crafts Alkylation

The Friedel-Crafts reaction, developed by Charles Friedel and James Crafts in 1877, is a cornerstone of electrophilic aromatic substitution.[3] The synthesis of (2-Chlorophenyl)diphenylmethane is typically achieved via the alkylation of an aromatic ring.

Strategic Choice of Precursors:

The most direct and commonly employed strategy involves the reaction of benzene with 2-chlorobenzyl chloride in the presence of a Lewis acid catalyst. This approach leverages the high reactivity of the benzyl halide to form a stabilized carbocation, which then alkylates the benzene ring.

An alternative, though less common, route would be the reaction of chlorobenzene with benzhydryl chloride. However, the deactivating effect of the chlorine atom on the chlorobenzene ring makes this pathway kinetically less favorable. Therefore, this guide will focus on the more efficient benzene alkylation route.

The Reaction Mechanism in Detail

Understanding the reaction mechanism is paramount for troubleshooting and optimization. The Friedel-Crafts alkylation proceeds through three primary steps:[8][9]

-

Generation of the Electrophile: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), abstracts the chloride ion from 2-chlorobenzyl chloride. This generates a resonance-stabilized secondary carbocation, the key electrophile in the reaction.[8][10][11]

-

Electrophilic Attack: The electron-rich π-system of the benzene ring acts as a nucleophile, attacking the carbocation. This step forms a new carbon-carbon bond and results in a non-aromatic carbocation intermediate known as an arenium ion or sigma complex.[8][12]

-

Deprotonation and Catalyst Regeneration: A weak base, typically the AlCl₄⁻ complex formed in the first step, removes a proton from the carbon atom that formed the new bond. This restores the aromaticity of the ring, yielding the (2-Chlorophenyl)diphenylmethane product and regenerating the AlCl₃ catalyst.[8][9][13]

Optimizing the Synthesis: A Practical Guide

Achieving a high yield of the desired mono-alkylated product requires careful control over several reaction parameters.

Catalyst Selection

While traditional Lewis acids like AlCl₃ are highly effective, they can also promote side reactions.[14] The choice of catalyst is a critical decision based on balancing reactivity with selectivity.

| Catalyst | Activity | Key Considerations | Potential Side Reactions |

| AlCl₃ | High | Highly active, cost-effective. Moisture sensitive, requires stoichiometric amounts in some cases.[15][16] | Polysubstitution, isomerization, potential for charring. |

| FeCl₃ | Moderate-High | Less moisture sensitive than AlCl₃, often used in catalytic amounts.[17] | Can still promote polysubstitution. |

| ZnCl₂ | Moderate | Milder catalyst, can offer better selectivity for mono-alkylation.[18] | Slower reaction rates may be observed. |

| Zeolites (Solid Acids) | Variable | Heterogeneous, easily separable, reusable, environmentally benign.[19][20] | May require higher temperatures and pressures.[20] |

Solvent & Temperature Control

-

Solvent: Often, a large excess of benzene is used, serving as both the reactant and the solvent.[14] This strategy is crucial for minimizing polyalkylation by ensuring the electrophile is more likely to encounter an unreacted benzene molecule than the more reactive product.[14][21]

-

Temperature: Friedel-Crafts alkylations are typically exothermic. Maintaining a low reaction temperature (e.g., 0-25°C) is critical to suppress the rate of secondary alkylation reactions and prevent isomerization of the product.[14][22]

Experimental Protocol: A Validated Workflow

This protocol describes a standard laboratory-scale synthesis of (2-Chlorophenyl)diphenylmethane.

Safety Precaution: This reaction should be performed in a well-ventilated fume hood. Anhydrous aluminum chloride is highly corrosive and reacts violently with water. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Reagents & Equipment:

-

Anhydrous Aluminum Chloride (AlCl₃)

-

2-Chlorobenzyl Chloride

-

Benzene (anhydrous)

-

Hydrochloric Acid (HCl), dilute aqueous solution

-

Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask equipped with a magnetic stirrer, addition funnel, and a gas outlet connected to a trap.

Procedure:

-

Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous benzene (used in large excess, e.g., 10-20 equivalents).

-

Addition: Cool the stirred suspension to 0°C using an ice bath. Slowly add a solution of 2-chlorobenzyl chloride (1.0 equivalent) in anhydrous benzene dropwise via an addition funnel over 30-60 minutes, ensuring the internal temperature does not exceed 5°C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.

-

Quenching: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and a small amount of concentrated HCl. This will hydrolyze the aluminum salts and quench the reaction.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and finally with brine.

-

Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Purification and Characterization

The crude product is often a mixture of the desired product, unreacted starting materials, and side products.

-

Purification: Purification is typically achieved by column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate mixtures) or by recrystallization from a suitable solvent like methanol or ethanol.[23][24][25]

-

Characterization: The identity and purity of (2-Chlorophenyl)diphenylmethane (C₁₉H₁₅Cl) can be confirmed by standard analytical techniques.[6]

-

¹H NMR: The spectrum is expected to show a complex multiplet pattern in the aromatic region (~7.0-7.8 ppm) corresponding to the 15 aromatic protons.[5]

-

¹³C NMR: Will show the characteristic signals for the aromatic carbons and the single aliphatic methine carbon.

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) should be observed at m/z 278.8, with a characteristic isotopic pattern (M+2) due to the presence of the chlorine atom.[5]

-

Troubleshooting & Side Reactions

| Problem | Probable Cause | Validated Solution |

| Low Yield | Incomplete reaction; moisture deactivating the catalyst. | Ensure all reagents and glassware are scrupulously dry.[18] Extend reaction time or slightly increase temperature after initial addition. |

| Polysubstitution | Product is more reactive than starting material.[21][26] | Use a large excess of benzene to favor mono-alkylation.[14][21] Maintain low reaction temperature. Consider a milder catalyst. |

| Isomerization | Carbocation rearrangement.[10][27] | While less common with stabilized benzyl carbocations, maintain low temperature. Using Friedel-Crafts acylation followed by reduction is an alternative strategy to avoid rearrangements entirely.[18][21][27] |

| Dark/Tarry Mixture | Over-reaction or decomposition. | Ensure efficient cooling and slow, controlled addition of the alkylating agent. Reduce the amount of catalyst if necessary. |

Conclusion

The Friedel-Crafts alkylation provides a direct and efficient pathway for the synthesis of (2-Chlorophenyl)diphenylmethane. Success in this synthesis hinges on a solid understanding of the reaction mechanism and meticulous control over experimental conditions. By carefully selecting the catalyst and managing the reaction temperature and stoichiometry, researchers can effectively minimize side reactions like polysubstitution and achieve high yields of the pure target compound. This guide provides the foundational knowledge and practical steps for drug development professionals to confidently approach this important synthesis.

References

- CN105566156A - Method for synthesizing clotrimazole pharmaceutical intermediate o-chlorobenzonitrile. Google Patents.

-

Optimization of Reaction Conditions for Friedel-Crafts alkylation of 5 a with 6a a . ResearchGate. Available from: [Link]

-

A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis . Beilstein Journals. Available from: [Link]

-

A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis . PMC - NIH. Available from: [Link]

-

Friedel–Crafts reaction . Wikipedia. Available from: [Link]

- US3098081A - Process for purifying triphenyl methane dyes. Google Patents.

-

Friedel Crafts Acylation And Alkylation Reaction . BYJU'S. Available from: [Link]

-

(2-Chlorophenyl)diphenylmethane | 56153-60-7 . Pharmaffiliates. Available from: [Link]

- US4678613A - Process for the purification of triphenylmethane compounds. Google Patents.

-

Aryl carbonyls and carbinols as proelectrophiles for Friedel–Crafts benzylation and alkylation . RSC Advances. Available from: [Link]

-

Synthesis of clotrimazole derivatives . ResearchGate. Available from: [Link]

-

(2-Chlorophenyl)diphenylmethane | C19H15Cl | CID 14347913 . PubChem. Available from: [Link]

-

16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction . LibreTexts Chemistry. Available from: [Link]

- CN111423380A - Preparation method of clotrimazole. Google Patents.

- US4251675A - Preparation of diphenylmethane. Google Patents.

-

Review on friedel-crafts acylation of benzene derivatives using various catalytic systems . International Journal of Advanced Chemistry Research. Available from: [Link]

-

[Synthesis and properties of clotrimazole and other antimycotic 1-triphenylmethylimidazoles] . PubMed. Available from: [Link]

-

16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction . LibreTexts Chemistry. Available from: [Link]

-

Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation . Pharmaguideline. Available from: [Link]

-

Friedel-Crafts reactions of benzene and methylbenzene . Chemguide. Available from: [Link]

-

ORGANIC REACTION MECHANISM . Available from: [Link]

-

Friedel-Crafts Alkylation . Chemistry Steps. Available from: [Link]

-

EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation . Master Organic Chemistry. Available from: [Link]

-

Friedel-Crafts alkylation of benzene with a superacid catalyst . Digital Commons@ETSU. Available from: [Link]

-

Purification Techniques . Journal of New Developments in Chemistry. Available from: [Link]

-

2-Chlorodiphenylmethane . NIST WebBook. Available from: [Link]

-

2-Chlorodiphenylmethane . NIST WebBook. Available from: [Link]

-

(2-Chlorophenyl)diphenyl chloromethane | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry . PharmaCompass. Available from: [Link]

-

Friedel-Crafts Alkylation Reaction . Mettler Toledo. Available from: [Link]

-

Separation, purification, and characterization of analogues components of a commercial sample of new Fuchsin . Semantic Scholar. Available from: [Link]

-

Friedel-Crafts Alkylation of Phenylsilanes with a-Chloro Sulfides . Available from: [Link]

-

Structure and Medicinal Uses of Diphenylmethane, Triphenylmethane and Their Derivatives . Available from: [Link]

- US20220289671A1 - Method for the preparation of diarylmethane dyes and triarylmethane dyes including isosulfan blue. Google Patents.

-

Applications of Friedel–Crafts reactions in total synthesis of natural products . PMC - NIH. Available from: [Link]

-

ChemInform Abstract: Synthesis of (2-Chlorophenyl)(phenyl)methanones and 2-(2-Chlorophenyl)-1-phenylethanones by Friedel-Crafts Acylation of 2-Chlorobenzoic Acids and 2-(2-Chlorophenyl)acetic Acids Using Microwave Heating . ResearchGate. Available from: [Link]

-

Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution . YouTube. Available from: [Link]

-

Friedel-Crafts and Related Alkylation Reactions: A Guide to Functional Group Preparations . Available from: [Link]

-

Friedel Crafts Acylation of Benzene Reaction Mechanism . YouTube. Available from: [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 4. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. (2-Chlorophenyl)diphenylmethane | C19H15Cl | CID 14347913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. byjus.com [byjus.com]

- 9. Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation | Pharmaguideline [pharmaguideline.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. mt.com [mt.com]

- 13. youtube.com [youtube.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. BJOC - A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis [beilstein-journals.org]

- 16. A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. US4251675A - Preparation of diphenylmethane - Google Patents [patents.google.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. dc.etsu.edu [dc.etsu.edu]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. chemguide.co.uk [chemguide.co.uk]

- 23. CN105566156A - Method for synthesizing clotrimazole pharmaceutical intermediate o-chlorobenzonitrile - Google Patents [patents.google.com]

- 24. US3098081A - Process for purifying triphenyl methane dyes - Google Patents [patents.google.com]

- 25. openaccesspub.org [openaccesspub.org]

- 26. chem.libretexts.org [chem.libretexts.org]

- 27. Friedel-Crafts Alkylation - Chemistry Steps [chemistrysteps.com]

An In-depth Technical Guide to the Structural Analysis and Characterization of (2-Chlorophenyl)diphenylmethane

Abstract

This technical guide provides a comprehensive framework for the structural analysis and characterization of (2-Chlorophenyl)diphenylmethane (C₁₉H₁₅Cl). As a critical intermediate in the synthesis of pharmaceuticals like Clotrimazole, rigorous verification of its identity, purity, and structural integrity is paramount.[1][2] This document synthesizes a multi-technique approach, grounded in established analytical principles, to provide researchers, scientists, and drug development professionals with a self-validating system for quality control and characterization. We will explore the causality behind experimental choices, detail field-proven protocols, and integrate data from spectroscopic, chromatographic, and thermal methods to build a complete molecular profile.

Introduction: The Significance of (2-Chlorophenyl)diphenylmethane

(2-Chlorophenyl)diphenylmethane, a triarylmethane derivative, holds a significant position in medicinal chemistry and organic synthesis.[1][2] Its primary role is as a key precursor and known impurity in the manufacturing pathway of Clotrimazole, a widely used broad-spectrum antifungal agent.[2][3][4] The molecular architecture, featuring two phenyl rings and one ortho-substituted chlorophenyl group attached to a central methane carbon, dictates its chemical reactivity and provides a unique structural signature for analysis.[1]

The presence of the chlorine atom at the ortho position introduces specific steric and electronic effects that influence its behavior in synthetic reactions and its spectral properties.[1] Accurate characterization is not merely an academic exercise; it is a critical quality control checkpoint to ensure the efficacy and safety of the final active pharmaceutical ingredient (API). This guide establishes a robust analytical workflow for its definitive identification and purity assessment.

Physicochemical Properties

A foundational understanding begins with the compound's basic physical and chemical properties, which inform sample handling, solvent selection, and analytical method development.

| Property | Value | Source |

| Molecular Formula | C₁₉H₁₅Cl | PubChem[5] |

| Molecular Weight | 278.78 g/mol | Pharmaffiliates, PubChem[2][5] |

| Appearance | White to Off-White Solid | Pharmaffiliates[2] |

| CAS Number | 56153-60-7 | PubChem, Pharmaffiliates[2][5] |

| IUPAC Name | 1-benzhydryl-2-chlorobenzene | PubChem[5] |

| Storage | 2-8°C Refrigerator | Pharmaffiliates[2] |

Integrated Analytical Workflow

No single technique can provide a complete picture. A self-validating characterization relies on the convergence of data from orthogonal methods. The following workflow illustrates a logical and efficient approach to analyzing a new batch of (2-Chlorophenyl)diphenylmethane.

Caption: Integrated workflow for the comprehensive characterization of (2-Chlorophenyl)diphenylmethane.

Spectroscopic Characterization

Spectroscopy provides the fingerprint of the molecule, revealing details about its atomic composition, connectivity, and chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For (2-Chlorophenyl)diphenylmethane, ¹H and ¹³C NMR spectra provide unambiguous evidence of its structure.

Causality Behind the Experiment: The choice of a deuterated solvent like CDCl₃ is critical as it dissolves the nonpolar analyte without contributing interfering proton signals. Tetramethylsilane (TMS) is used as an internal standard (0 ppm) because it is chemically inert and its signal appears upfield, away from most organic proton signals.

Predicted ¹H NMR Data (400 MHz, CDCl₃): The asymmetry of the molecule leads to a complex aromatic region.

-

~ 7.10-7.40 ppm (m, 14H): This multiplet region arises from the overlapping signals of the protons on the two unsubstituted phenyl rings and the substituted chlorophenyl ring. The electron-withdrawing effect of the chlorine atom and the general aromatic environment cause these protons to be deshielded.

-

~ 5.60 ppm (s, 1H): This singlet corresponds to the methine proton (-CH-). It is a singlet because it has no adjacent protons to couple with. Its downfield shift is due to the deshielding effect of the three attached aromatic rings.

Predicted ¹³C NMR Data (100 MHz, CDCl₃):

-

~ 126.0-143.0 ppm: A complex series of signals corresponding to the 18 aromatic carbons. The carbon attached to the chlorine atom (C-Cl) would be expected around 134 ppm, while the quaternary carbons to which the rings are attached will appear further downfield.

-

~ 55-60 ppm: A single signal for the central methine carbon (-CH-).

Protocol: ¹H NMR Spectroscopy Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of the (2-Chlorophenyl)diphenylmethane sample.

-

Dissolution: Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS in a clean, dry NMR tube.

-

Instrumentation: Place the NMR tube in the spectrometer's autosampler or manually insert it into the probe.

-

Tuning and Shimming: Ensure the probe is tuned to the correct frequency for ¹H and the magnetic field is shimmed for optimal homogeneity, aiming for a narrow TMS peak shape.

-

Acquisition: Acquire the spectrum using standard parameters: a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Co-add 8 to 16 scans to achieve an adequate signal-to-noise ratio.

-

Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase correction and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Analysis: Integrate the peaks to determine proton ratios and analyze the chemical shifts and multiplicities to assign the signals to the molecular structure.[6]

Infrared (IR) Spectroscopy

FTIR is used to identify the functional groups present in the molecule. The spectrum is characterized by vibrations (stretching, bending) of specific bonds.

Causality Behind the Experiment: The diphenylmethane core has characteristic absorptions. The C-H bonds of the aromatic rings and the central CH group, as well as the C=C stretching of the rings, provide a distinct pattern. The C-Cl bond also has a characteristic absorption in the fingerprint region.

Expected Key IR Absorption Bands:

-

3100-3000 cm⁻¹: Aromatic C-H stretching vibrations.

-

~2900 cm⁻¹: Methine (-CH-) stretching vibration.

-

1600-1450 cm⁻¹: Aromatic C=C ring stretching vibrations. These are often sharp and can appear as a group of peaks.[7][8]

-

~1100-1000 cm⁻¹: C-Cl stretching vibration. This is often weak but provides evidence for the chlorine substituent.

-

770-730 cm⁻¹ and ~700 cm⁻¹: Strong bands due to out-of-plane C-H bending, indicative of mono- and ortho-disubstituted benzene rings.[9][10]

Mass Spectrometry (MS)

MS provides the molecular weight and fragmentation pattern of a molecule, offering powerful confirmation of its identity. Electron Ionization (EI) is a common technique for this type of compound.

Causality Behind the Experiment: In EI-MS, high-energy electrons bombard the molecule, causing it to ionize and fragment in a reproducible manner. The resulting mass-to-charge (m/z) ratios of the parent ion and its fragments are diagnostic of the original structure. The presence of chlorine is easily identified by its isotopic pattern (³⁵Cl and ³⁷Cl in an ~3:1 ratio).

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): A peak at m/z = 278, corresponding to the C₁₉H₁₅³⁵Cl formula. An accompanying M+2 peak at m/z = 280 with approximately one-third the intensity will be present due to the ³⁷Cl isotope, confirming the presence of one chlorine atom.

-

Key Fragment: A prominent peak at m/z = 167. This corresponds to the loss of the chlorophenyl radical ([M - C₆H₄Cl]⁺), leaving the stable benzhydryl cation ([CH(C₆H₅)₂]⁺). This is often the base peak.

Caption: Primary fragmentation pathway of (2-Chlorophenyl)diphenylmethane in EI-MS.

Chromatographic Purity Analysis

Chromatography is essential for separating the main compound from impurities, allowing for accurate quantification of purity.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection is the gold standard for purity analysis of non-volatile organic compounds in the pharmaceutical industry.[11][12][13]

Causality Behind the Experiment: A C18 (octadecylsilyl) column is chosen for its ability to separate nonpolar to moderately polar compounds based on their hydrophobic interactions. A mobile phase consisting of a mixture of an aqueous buffer (like phosphate buffer) and an organic solvent (like acetonitrile or methanol) is used. A gradient elution (where the organic solvent percentage is increased over time) is often employed to ensure that both more polar and less polar impurities are effectively separated and eluted from the column with good peak shape.[14] UV detection is suitable as the aromatic rings provide strong chromophores.

Protocol: HPLC Purity Method

-

Instrumentation: A standard HPLC system with a gradient pump, autosampler, column oven, and UV detector.

-

Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).

-

Mobile Phase A: Phosphate buffer (20mM, pH 3.0).

-

Mobile Phase B: Acetonitrile.

-

Gradient Program: Start at 50% B, ramp to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions, and equilibrate for 5 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 220 nm.

-

Sample Preparation: Prepare a sample solution of ~0.5 mg/mL in acetonitrile.

-

Analysis: Inject 10 µL. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.[13] The method must be validated for specificity, linearity, accuracy, and precision.[14]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile or semi-volatile organic impurities that may not be detected by HPLC.[15][16][17]

Causality Behind the Experiment: GC separates compounds based on their boiling points and interaction with the stationary phase. Coupling it with a mass spectrometer allows for the definitive identification of eluted peaks. This is crucial for detecting residual solvents from the synthesis (e.g., toluene, benzene) or volatile byproducts.[18][19]

Solid-State and Thermal Characterization

These techniques provide information on the bulk properties of the material, including its crystal structure and thermal stability.

X-Ray Crystallography (XRC)

If a suitable single crystal can be grown, X-ray crystallography provides the absolute, unambiguous three-dimensional structure of the molecule.[20][21] It confirms atom connectivity, bond lengths, bond angles, and the conformation of the molecule in the solid state. While not a routine quality control technique, it is the ultimate tool for structural confirmation. The crystal structure of a closely related analog, 1-[(2-Chlorophenyl)diphenylmethyl]-1H-pyrazole, has been reported, demonstrating the feasibility of this analysis for this class of compounds.[22]

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information about the thermal stability and phase transitions of the material.[23][24][25]

-

TGA: Measures the change in mass as a function of temperature. For a pure, stable compound like (2-Chlorophenyl)diphenylmethane, the TGA curve should show no significant mass loss until the temperature reaches its decomposition point, indicating the absence of volatile impurities like residual solvent or water.

-

DSC: Measures the heat flow into or out of a sample as it is heated or cooled. It can detect melting points, crystallization events, and other phase transitions.[26] A pure compound should exhibit a single, sharp melting endotherm. The temperature and enthalpy of melting are characteristic properties.

Protocol: TGA/DSC Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of the sample into an appropriate TGA or DSC pan (e.g., alumina or aluminum).

-

Instrumentation: Place the sample pan and an empty reference pan into the analyzer.

-

Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 50-100 mL/min.[27]

-

Heating Program: Heat the sample from ambient temperature to a temperature above its expected decomposition point (e.g., 25 °C to 600 °C) at a constant rate, typically 10 °C/min.[27]

-

Data Analysis: Analyze the TGA curve for mass loss steps and the DSC curve for endothermic (melting) or exothermic (decomposition) events.

Conclusion

The structural analysis and characterization of (2-Chlorophenyl)diphenylmethane demand a rigorous, multi-faceted approach. By integrating data from NMR, MS, and FTIR, a definitive structural identification can be achieved. Chromatographic techniques like HPLC and GC-MS are indispensable for assessing purity and profiling impurities with high sensitivity and specificity. Finally, thermal and crystallographic analyses provide crucial information on the bulk and solid-state properties of the material. The application of this comprehensive analytical workflow ensures that (2-Chlorophenyl)diphenylmethane meets the stringent quality standards required for its use as a pharmaceutical intermediate, thereby safeguarding the integrity of the final drug product.

References

-

Chlorine Isotope Analysis of Organic Contaminants Using GC–qMS: Method Optimization and Comparison of Different Evaluation Schemes. Environmental Science & Technology. Available at: [Link]

-

[Simultaneous determination of 18 chlorinated hydrocarbon organic solvents in cosmetics by gas chromatography-mass spectrometry]. PubMed. Available at: [Link]

-

(2-Chlorophenyl)diphenylmethane | C19H15Cl | CID 14347913. PubChem, National Center for Biotechnology Information. Available at: [Link]

-

A streamlined and authenticated GC-MS method for the simultaneous analysis of all regulated chlorinated organic carriers (COCs) from the consumer goods at ng mL −1 level. ResearchGate. Available at: [Link]

-

Chemical Properties of 2-Chlorodiphenylmethane (CAS 29921-41-3). Cheméo. Available at: [Link]

-

Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. Analytical Methods (RSC Publishing). Available at: [Link]

- Preparation method of clotrimazole - CN111423380A.Google Patents.

-

GC/MS Analysis of Chlorinated Organic Compounds in Municipal Wastewater After... UNT Digital Library. Available at: [Link]

-

CAS No : 56153-60-7 | Product Name : (2-Chlorophenyl)diphenylmethane. Pharmaffiliates. Available at: [Link]

-

SID 6660. PubChem, National Center for Biotechnology Information. Available at: [Link]

-

"One Pot Synthesis For The Preparation Of Clotrimazole". Quick Company. Available at: [Link]

-

New Journal of Chemistry Supporting Information. Royal Society of Chemistry. Available at: [Link]

-

HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks. Available at: [Link]

-

Why Is HPLC Ideal for Chemical Purity Testing? Moravek. Available at: [Link]

-

Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. ACS Publications. Available at: [Link]

-

Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. ALWSCI. Available at: [Link]

-

Diphenylmethane. Wikipedia. Available at: [Link]

-

HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. Available at: [Link]

-

Diphenylmethane. NIST WebBook, National Institute of Standards and Technology. Available at: [Link]

-

FIR absorption spectrum of diphenylmethane compared with calculated... ResearchGate. Available at: [Link]

-

FTIR spectrum of DDM and the as-synthesized PDDM. ResearchGate. Available at: [Link]

-

1H NMR and 13C NMR spectra of the catalytic synthesized compounds. The Royal Society of Chemistry. Available at: [Link]

-

Optimized Photoemission from Organic Molecules in 2D Layered Halide Perovskites. American Chemical Society. Available at: [Link]

-

1-[(2-Chlorophenyl)diphenylmethyl]-1H-pyrazole. PMC, National Center for Biotechnology Information. Available at: [Link]

-

Diphenylmethane - Optional[FTIR] - Spectrum. SpectraBase. Available at: [Link]

-

Diphenylmethane - Optional[FTIR] - Spectrum. SpectraBase. Available at: [Link]

-

Bucillamine | C7H13NO3S2 | CID 656604. PubChem, National Center for Biotechnology Information. Available at: [Link]

-

Webinar – Thermal Analysis of Organic Compounds. Mettler Toledo. Available at: [Link]

-

Simultaneous Thermal Analyzer (STA/TGA-DSC). NETZSCH. Available at: [Link]

-

2.8: Thermal Analysis. Chemistry LibreTexts. Available at: [Link]

-

PubChem Compounds. PubChem, National Center for Biotechnology Information. Available at: [Link]

-

How Does DSC Complement Thermogravimetric Analysis (TGA)? Chemistry For Everyone. Available at: [Link]

-

X-Ray Crystallography of Chemical Compounds. PMC, National Center for Biotechnology Information. Available at: [Link]

-

PubChem. National Center for Biotechnology Information. Available at: [Link]

-

CID 9826660 | C18H15NNa2O8S2. PubChem, National Center for Biotechnology Information. Available at: [Link]

-

X-ray crystallography of (1R,2R,4S,5S,8S)-2,8-bis(4-chlorophenyl)-4-(4-nitrophenyl)-1-aza-3,7-dio xabicyclo[16][16]octane | Request PDF. ResearchGate. Available at: [Link]

-

1H and13C NMR study of 2-substituted phenyl methyl sulphides. ResearchGate. Available at: [Link]

-

Understanding x-ray crystallography structures. YouTube. Available at: [Link]

-

Pharmaceutical Organic Chemistry II | Diphenylmethane- Synthesis, Reactions and Uses | AKTU Digital. YouTube. Available at: [Link]

-

Structure and Medicinal Uses of Diphenylmethane, Triphenylmethane and Their Derivatives. Pharmapproach. Available at: [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts. University of Wisconsin-Madison, Department of Chemistry. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Clotrimazole synthesis - chemicalbook [chemicalbook.com]

- 4. "One Pot Synthesis For The Preparation Of Clotrimazole" [quickcompany.in]

- 5. (2-Chlorophenyl)diphenylmethane | C19H15Cl | CID 14347913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. spectrabase.com [spectrabase.com]

- 10. spectrabase.com [spectrabase.com]

- 11. moravek.com [moravek.com]

- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 13. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]

- 14. pharmtech.com [pharmtech.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. [Simultaneous determination of 18 chlorinated hydrocarbon organic solvents in cosmetics by gas chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 19. GC/MS Analysis of Chlorinated Organic Compounds in Municipal Wastewater After Chlorination - UNT Digital Library [digital.library.unt.edu]

- 20. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 21. m.youtube.com [m.youtube.com]

- 22. 1-[(2-Chlorophenyl)diphenylmethyl]-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mt.com [mt.com]

- 24. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 25. chem.libretexts.org [chem.libretexts.org]

- 26. youtube.com [youtube.com]

- 27. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Spectroscopic Characterization of 1-Benzhydryl-2-chlorobenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the expected spectroscopic data for 1-Benzhydryl-2-chlorobenzene, a molecule of interest in synthetic and medicinal chemistry. In the absence of publicly available experimental spectra for this specific compound, this document leverages established spectroscopic principles and data from analogous structures to predict and interpret its ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) data. This approach serves as a robust framework for researchers encountering this molecule in their work, enabling its identification and characterization.

Molecular Structure and Overview

1-Benzhydryl-2-chlorobenzene, with the molecular formula C₁₉H₁₅Cl, possesses a central methane carbon bonded to a 2-chlorophenyl group and two phenyl groups.[1] This structure presents a unique set of spectroscopic features arising from the interplay of these substituents. Understanding these features is crucial for its unambiguous identification and for quality control in synthetic processes.

Caption: Molecular structure of 1-Benzhydryl-2-chlorobenzene.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of 1-Benzhydryl-2-chlorobenzene is predicted to be complex in the aromatic region due to the overlapping signals of the protons on the three phenyl rings. The methine proton, however, should appear as a distinct singlet.

Predicted ¹H NMR Spectral Data

| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.25 - 7.45 | Multiplet | 10H | Protons of the two unsubstituted phenyl rings | The protons on the unsubstituted phenyl rings are expected to be in a similar electronic environment, leading to a complex, overlapping multiplet in the typical aromatic region.[2] |

| ~ 7.10 - 7.25 | Multiplet | 4H | Protons of the 2-chlorophenyl ring | The protons on the 2-chlorophenyl ring will be influenced by the electron-withdrawing nature of the chlorine atom, causing them to be deshielded. The ortho, meta, and para protons will have slightly different chemical shifts, resulting in a multiplet.[3] |

| ~ 6.0 - 6.2 | Singlet | 1H | Methine proton (-CH) | The methine proton is a singlet as it has no adjacent protons to couple with. Its chemical shift is downfield due to the deshielding effect of the three attached aromatic rings. |

Experimental Protocol for ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 1-Benzhydryl-2-chlorobenzene in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a ¹H NMR spectrometer, for instance, a 400 MHz instrument.

-

Data Acquisition:

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire the spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.[3]

-

Integrate the signals to determine the relative number of protons.

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton-decoupled ¹³C NMR spectrum is expected to show a number of distinct signals corresponding to the unique carbon environments in the molecule. Due to symmetry in the unsubstituted phenyl rings, fewer than 19 signals are anticipated.

Predicted ¹³C NMR Spectral Data

| Predicted Chemical Shift (δ) ppm | Assignment | Rationale |

| ~ 140 - 145 | Quaternary carbons of the unsubstituted phenyl rings attached to the methine | These carbons are deshielded due to their attachment to the methine carbon. |

| ~ 138 - 142 | Quaternary carbon of the 2-chlorophenyl ring attached to the methine | Similar to the unsubstituted rings, this carbon is deshielded. |

| ~ 133 - 136 | Quaternary carbon of the 2-chlorophenyl ring attached to chlorine | The carbon directly bonded to the electronegative chlorine atom is significantly deshielded.[4] |

| ~ 128 - 132 | Aromatic CH carbons | This range typically encompasses the signals for the CH carbons of the phenyl rings. The specific shifts will vary based on their position relative to the substituents.[4][5] |

| ~ 50 - 55 | Methine carbon (-CH) | The chemical shift of the sp³-hybridized methine carbon is influenced by the attached aromatic rings. |

Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6-0.7 mL of a deuterated solvent.

-

Instrumentation: Use a spectrometer equipped for ¹³C NMR detection.

-

Data Acquisition:

-

Employ a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon.

-

Set a wider spectral width (e.g., 0-200 ppm) to encompass all expected carbon signals.

-

A longer acquisition time and a greater number of scans are necessary due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Process the data similarly to the ¹H NMR spectrum (Fourier transform, phasing, baseline correction).

-

Reference the chemical shifts to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[6]

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For 1-Benzhydryl-2-chlorobenzene, the presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments.

Predicted Mass Spectral Data

| m/z | Assignment | Rationale |

| 278 & 280 | [M]⁺ and [M+2]⁺ | The molecular ion peaks. The presence of the M+2 peak with approximately one-third the intensity of the M peak is characteristic of a compound containing one chlorine atom, due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[7] |

| 243 | [M-Cl]⁺ | Loss of a chlorine radical from the molecular ion. |

| 167 | [C₁₃H₁₁]⁺ | This corresponds to the benzhydryl cation, a stable fragment. |

| 77 | [C₆H₅]⁺ | The phenyl cation, a common fragment in the mass spectra of benzene-containing compounds.[7] |

digraph "Fragmentation_Pathway" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", style="filled, rounded"]; edge [arrowhead=vee, color="#4285F4"];M [label="[C₁₉H₁₅Cl]⁺˙\nm/z = 278/280"]; M_minus_Cl [label="[C₁₉H₁₅]⁺\nm/z = 243"]; Benzhydryl [label="[C₁₃H₁₁]⁺\nm/z = 167"];

M -> M_minus_Cl [label="- Cl˙"]; M -> Benzhydryl [label="- C₆H₄Cl˙"]; }

Caption: A plausible fragmentation pathway for 1-Benzhydryl-2-chlorobenzene in mass spectrometry.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: For a volatile and thermally stable compound like this, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique. The sample, dissolved in a volatile solvent, is injected into the GC.

-

Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragments and a molecular ion.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

-

Detection: An electron multiplier detects the ions, and the signal is processed to generate the mass spectrum.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in a molecule. For 1-Benzhydryl-2-chlorobenzene, the spectrum will be dominated by absorptions from the aromatic rings and the C-Cl bond.

Predicted Infrared Spectral Data

| Wavenumber (cm⁻¹) | Vibration | Rationale |

| 3100 - 3000 | Aromatic C-H stretch | This region is characteristic of C-H bonds where the carbon is sp² hybridized.[8] |

| ~ 3000 - 2850 | Aliphatic C-H stretch | A weak absorption from the methine C-H bond is expected in this region. |

| 1600 - 1450 | Aromatic C=C stretch | These absorptions are characteristic of the benzene ring.[8] |

| ~ 750 - 700 | C-Cl stretch | The position of this band can be indicative of the substitution pattern on the aromatic ring. |

| 770 - 730 and 710 - 690 | Out-of-plane C-H bending | These bands can help to confirm the substitution patterns on the aromatic rings. |

Experimental Protocol for Infrared Spectroscopy

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): A small amount of the solid or liquid sample is placed directly on the ATR crystal. This is a common and convenient method.

-

KBr Pellet (for solids): A few milligrams of the sample are ground with dry potassium bromide (KBr) and pressed into a transparent disk.

-

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.

-

Data Acquisition:

-

A background spectrum (of the empty ATR crystal or a pure KBr pellet) is recorded.

-

The sample spectrum is then recorded.

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

-

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of 1-Benzhydryl-2-chlorobenzene. By applying fundamental principles of spectroscopy and drawing comparisons with related molecules, we have outlined the expected ¹H NMR, ¹³C NMR, mass spectral, and IR data. The detailed experimental protocols serve as a practical guide for researchers to acquire and interpret the spectra of this compound, facilitating its unambiguous identification and characterization in a research and development setting.

References

-

PubChem. (2-Chlorophenyl)diphenylmethane. National Center for Biotechnology Information. [Link]

-

NIST. 2-Chlorodiphenylmethane. NIST Chemistry WebBook. [Link]

-

PubChem. Benzene, 1-chloro-2-(phenylmethyl)-. National Center for Biotechnology Information. [Link]

-

Harikrishna, K., et al. (2015). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Indian Journal of Chemistry, Section B, 54B(1), 78-83. [Link]

-

Reich, H. J. 13C NMR Chemical Shifts. University of Wisconsin. [Link]

-

Reich, H. J. 1H NMR Chemical Shifts. University of Wisconsin. [Link]

- Walter, W., & Bauer, O. H. (1976). Deshielding effects in the NMR spectra of ortho-substituted anilides and thioanilides. Justus Liebigs Annalen der Chemie, 1976(2), 305-313.

-

Doc Brown's Chemistry. C6H5Cl chlorobenzene low high resolution 1H proton nmr spectrum. [Link]

-

Doc Brown's Chemistry. C6H5Cl infrared spectrum of chlorobenzene. [Link]

-

Doc Brown's Chemistry. C6H5Cl C-13 nmr spectrum of chlorobenzene. [Link]

-

Doc Brown's Chemistry. C6H5Cl mass spectrum of chlorobenzene. [Link]

-

NIST. Benzene, 1-chloro-2-(chloromethyl)-. NIST Chemistry WebBook. [Link]

-

University of Puget Sound. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

-

Reddit. (2020). Why does the actual H NMR spectra peaks of chlorobenzene be so different to what theory predicts? r/chemhelp. [Link]

Sources

- 1. (2-Chlorophenyl)diphenylmethane | C19H15Cl | CID 14347913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. C6H5Cl chlorobenzene low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 chlorobenzene 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. C6H5Cl C-13 nmr spectrum of chlorobenzene analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of chlorobenzene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. C6H5Cl mass spectrum of chlorobenzene fragmentation pattern of m/z m/e ions for analysis and identification pairs of isotopic peaks due to chlorine isotopes image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. C6H5Cl infrared spectrum of chlorobenzene prominent wavenumbers cm-1 detecting functional groups present finger print for identification of chlorobenzene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to (2-Chlorophenyl)diphenylmethane: Properties, Synthesis, and Characterization

Introduction

(2-Chlorophenyl)diphenylmethane is a triarylmethane compound that holds significant interest for researchers in organic synthesis and medicinal chemistry.[1][2][3] Structurally, it is a derivative of diphenylmethane, featuring a chlorine atom at the ortho position of one of the phenyl rings.[1] This substitution pattern imparts unique steric and electronic properties that influence its reactivity and biological activity.[1] Notably, (2-Chlorophenyl)diphenylmethane is recognized as a key impurity in the synthesis of the widely used antifungal agent, Clotrimazole.[3][4] Its characterization is therefore crucial for quality control in the pharmaceutical industry. Beyond its role as an impurity, this compound has demonstrated antiproliferative activity, suggesting its potential as a scaffold for the development of novel therapeutic agents.[1][3][4]

This technical guide provides a comprehensive overview of the physical and chemical properties of (2-Chlorophenyl)diphenylmethane, detailed synthetic methodologies, and robust analytical protocols for its characterization. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the essential knowledge to effectively handle, synthesize, and analyze this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of (2-Chlorophenyl)diphenylmethane is fundamental for its application in research and development. These properties dictate its behavior in various chemical and biological systems.

| Property | Value | Source(s) |

| Molecular Formula | C₁₉H₁₅Cl | [1][3][5] |

| Molecular Weight | 278.78 g/mol | [1][3][5] |

| CAS Number | 56153-60-7 | [1][5] |

| Appearance | White to Off-White Solid | [1][3] |

| Melting Point | 77 °C | [2] |

| Boiling Point (Predicted) | 376.6 ± 11.0 °C | [2] |

| Solubility | Slightly soluble in Chloroform, DMSO, Ethyl Acetate, Methanol | [2] |

| Storage Temperature | 2-8°C (Refrigerator) | [1][3] |

InChI Key: IWUWHGXBCVDMST-UHFFFAOYSA-N[1]

Synthesis and Reactivity

The synthesis of (2-Chlorophenyl)diphenylmethane can be approached through several established routes in organic chemistry. The choice of synthetic pathway often depends on the availability of starting materials and the desired scale of the reaction.

Synthetic Pathways

A common and efficient method for the synthesis of (2-Chlorophenyl)diphenylmethane involves the reduction of the corresponding alcohol, (2-Chlorophenyl)diphenylmethanol. This two-step process is often employed in the context of Clotrimazole synthesis, where (2-Chlorophenyl)diphenylmethanol is a key intermediate.[1]

Workflow for the Synthesis of (2-Chlorophenyl)diphenylmethane

Caption: Synthesis of (2-Chlorophenyl)diphenylmethane via chlorination and reduction.

Another prominent synthetic strategy is the Friedel-Crafts reaction, a cornerstone of aromatic chemistry.[1] This method allows for the direct construction of the diphenylmethane framework through electrophilic aromatic substitution.

Friedel-Crafts Synthesis Workflow

Caption: Friedel-Crafts synthesis of (2-Chlorophenyl)diphenylmethane.

Reactivity Profile

The chemical reactivity of (2-Chlorophenyl)diphenylmethane is largely dictated by the diphenylmethane scaffold. The methylene protons exhibit mild acidity, allowing for deprotonation to form a carbanion.[1] This carbanion can subsequently be alkylated, demonstrating the synthetic utility of this class of compounds.[1] The presence of the ortho-chloro substituent can influence the electronic density of the adjacent phenyl ring and introduce steric hindrance, which may affect reaction rates and regioselectivity in further functionalization reactions.

Analytical Characterization

Rigorous analytical characterization is paramount to confirm the identity, purity, and structure of (2-Chlorophenyl)diphenylmethane. A combination of spectroscopic and chromatographic techniques is typically employed.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for the structural elucidation of (2-Chlorophenyl)diphenylmethane.

-

¹H NMR: The proton NMR spectrum is expected to show a complex multiplet in the aromatic region (typically 7.0-7.8 ppm) corresponding to the 14 aromatic protons on the three distinct phenyl rings.[1] A key diagnostic signal is the singlet for the methine proton (-CH-), which is significantly deshielded by the three aromatic rings and is predicted to appear around 5.5-6.0 ppm.[1]

-

¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton. The spectrum for (2-Chlorophenyl)diphenylmethane is available in databases such as PubChem.[5]

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. Gas chromatography-mass spectrometry (GC-MS) is a common technique for the analysis of this compound.[5]

Infrared (IR) Spectroscopy: IR spectroscopy can identify the functional groups present in the molecule. The IR spectrum of (2-Chlorophenyl)diphenylmethane is also available in public databases.[5]

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the method of choice for determining the purity of (2-Chlorophenyl)diphenylmethane, particularly in the context of pharmaceutical quality control.

Experimental Protocol: Purity Determination by HPLC

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water is typically effective. The exact gradient program should be optimized for the specific column and system.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength of 220 nm.

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent like acetonitrile to a concentration of approximately 1 mg/mL.

-

Injection Volume: 10 µL.

-

Analysis: The retention time of the main peak corresponding to (2-Chlorophenyl)diphenylmethane is determined, and the area percentage of all peaks is calculated to assess purity.

Applications in Drug Development

While often considered an impurity, (2-Chlorophenyl)diphenylmethane and its derivatives have shown potential in medicinal chemistry. The documented antiproliferative activity of this compound suggests that the triarylmethane scaffold could be a valuable starting point for the design and synthesis of novel anticancer agents.[1][3][4] Furthermore, the related compound, (2-Chlorophenyl)diphenylmethanol, has been investigated as a blocker of the slow afterhyperpolarization in neurons and as a weak calcium channel blocker, indicating the potential for this chemical class to modulate ion channel function.[1][6]

Safety and Handling

Appropriate safety precautions must be observed when handling (2-Chlorophenyl)diphenylmethane. It is essential to consult the Safety Data Sheet (SDS) before use.[7][8][9]

General Safety Recommendations:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[7][8]

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood.[7]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container. Recommended storage is at 2-8°C.[1][3][7]

-

Spills: In case of a spill, avoid generating dust, and clean up using appropriate methods as outlined in the SDS.[9]

Conclusion

(2-Chlorophenyl)diphenylmethane is a compound of significant interest due to its role as a pharmaceutical impurity and its potential as a lead structure in drug discovery. A comprehensive understanding of its physical and chemical properties, coupled with robust synthetic and analytical methods, is crucial for its effective utilization in research and development. This guide provides a foundational framework for scientists and researchers working with this versatile molecule.

References

-

(2-Chlorophenyl)diphenylmethane | C19H15Cl | CID 14347913 - PubChem. (n.d.). Retrieved from [Link]

-

Chemical Properties of 2-Chlorodiphenylmethane (CAS 29921-41-3) - Cheméo. (n.d.). Retrieved from [Link]

-

CAS No : 56153-60-7 | Product Name : (2-Chlorophenyl)diphenylmethane - Pharmaffiliates. (n.d.). Retrieved from [Link]

- CN111423380A - Preparation method of clotrimazole - Google Patents. (n.d.).

-

2-Chlorodiphenylmethane - NIST WebBook. (n.d.). Retrieved from [Link]

-

Material Safety Data Sheet - Cole-Parmer. (n.d.). Retrieved from [Link]

-

(2-Chlorophenyl)diphenyl chloromethane | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com. (n.d.). Retrieved from [Link]

-

2-Chlorophenyl-Phenyl-Dichloromethane - CAS - 3509-85-1 | Axios Research. (n.d.). Retrieved from [Link]

-

Chemical Properties of (p-Chlorophenyl)phenylmethane (CAS 831-81-2) - Cheméo. (n.d.). Retrieved from [Link]

-

diphenylmethane - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

Pharmaceutical Organic Chemistry II | Diphenylmethane- Synthesis, Reactions and Uses | AKTU Digital - YouTube. (2021, September 14). Retrieved from [Link]

-

Chlorodiphenylmethane | C13H11Cl | CID 7035 - PubChem - NIH. (n.d.). Retrieved from [Link]

-

2-Chlorophenyl-diphenylmethane - CAS - 56153-60-7 | Axios Research. (n.d.). Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. (2-CHLOROPHENYL)DIPHENYLMETHANE manufacturers and suppliers in india [chemicalbook.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. CAS 66774-02-5: (2-chlorophenyl)(diphenyl)methanol [cymitquimica.com]

- 5. (2-Chlorophenyl)diphenylmethane | C19H15Cl | CID 14347913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. fishersci.com [fishersci.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-Depth Technical Guide to (2-Chlorophenyl)diphenylmethane for Researchers and Drug Development Professionals

Introduction: Unveiling a Key Synthetic Building Block

In the landscape of pharmaceutical synthesis and medicinal chemistry, the strategic use of specific intermediates is paramount to the efficient construction of complex molecular architectures. (2-Chlorophenyl)diphenylmethane is one such pivotal intermediate, primarily recognized for its role in the synthesis of widely used antifungal agents. This guide provides an in-depth technical overview of this compound, from its fundamental chemical identity to its practical application, offering field-proven insights for researchers and drug development professionals. Understanding the nuances of this molecule—its properties, synthesis, and handling—is crucial for its effective utilization in multi-step synthetic pathways. It is particularly notable as a known impurity and key precursor in the production of Clotrimazole, a broad-spectrum antifungal medication.[1][2]

Part 1: Chemical Identity and Nomenclature

Precise identification is the bedrock of chemical synthesis. (2-Chlorophenyl)diphenylmethane is a triarylmethane, a class of compounds known for both their utility and unique reactivity.[2][3]

IUPAC Name: The systematically correct IUPAC name for this compound is 1-Chloro-2-(diphenylmethyl)benzene [1][4]. This name precisely describes a benzene ring substituted with a chlorine atom at position 1 and a diphenylmethyl (also known as a benzhydryl) group at position 2.

Key Identifiers: For unambiguous documentation and database retrieval, the following identifiers are critical:

Synonyms: In literature, patents, and chemical catalogs, this compound is frequently referred to by several synonyms. A comprehensive awareness of these names is vital for exhaustive literature searches.

| Synonym | Source/Context |

| 1-Benzhydryl-2-chlorobenzene | Common alternative based on the benzhydryl substituent |

| ((2-Chlorophenyl)methylene)dibenzene | Descriptive chemical name |

| 2-Chlorophenyl-bisphenylmethane | Common abbreviation |

| Clotrimazole Impurity | Regulatory and pharmacopoeial context |

Part 2: Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is essential for designing reaction conditions, purification strategies, and appropriate storage protocols.

| Property | Value | Significance in Application |

| Appearance | White to off-white solid | Visual confirmation of purity. |

| Melting Point | 77 °C[3] | Critical for determining purity and setting appropriate temperatures for reactions in the melt or for drying. |

| Boiling Point | 376.6 ± 11.0 °C (Predicted)[3] | Indicates low volatility. Purification by distillation requires high vacuum and temperature, making it generally impractical. |

| Solubility | Slightly soluble in Chloroform, DMSO, Ethyl Acetate, Methanol[3] | Guides the choice of solvents for reaction, extraction, and crystallization. |

| LogP (Octanol-Water) | 5.52 (Predicted)[3] | High value indicates significant lipophilicity, suggesting good solubility in nonpolar organic solvents. |

| Storage Temperature | Refrigerator (2-8 °C)[3] | Recommended for maintaining long-term stability and preventing degradation. |

Part 3: Synthesis and Mechanistic Considerations

The synthesis of (2-Chlorophenyl)diphenylmethane is most strategically understood in the context of its precursor, (2-Chlorophenyl)diphenylmethanol. The subsequent conversion of this alcohol to a halide is a key step in the synthesis of the final drug product, Clotrimazole. A common and industrially relevant method involves the chlorination of the precursor alcohol.

Field-Proven Synthesis Protocol: Chlorination of (2-Chlorophenyl)diphenylmethanol

This protocol describes the conversion of (2-Chlorophenyl)diphenylmethanol to (2-Chlorophenyl)diphenylchloromethane, a closely related and highly reactive intermediate that is often used directly in the subsequent step to synthesize Clotrimazole.[6] The target compound of this guide, (2-Chlorophenyl)diphenylmethane, can be considered the parent hydrocarbon of this chlorinated intermediate.

Reaction Principle: The hydroxyl group of the tertiary alcohol is a poor leaving group. It is first activated by reaction with a chlorinating agent, such as thionyl chloride (SOCl₂), which converts it into a chlorosulfite intermediate. This intermediate readily undergoes nucleophilic substitution by a chloride ion to yield the desired product, (2-Chlorophenyl)diphenylchloromethane, with the evolution of sulfur dioxide and hydrogen chloride gases. The use of a non-polar solvent like toluene is ideal for this reaction.[6]

Step-by-Step Methodology:

-

Reactor Setup: To a 1L three-necked flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add 100g of (2-Chlorophenyl)diphenylmethanol (CAS 66774-02-5) and 500L of toluene.[6][7]

-

Catalyst Addition: Stir the mixture to dissolve the solid. Add 5ml of N,N-dimethylformamide (DMF) as a catalyst. The DMF reacts with thionyl chloride to form the Vilsmeier reagent, which is the active catalytic species that facilitates the reaction.

-

Initiation: Add an initial portion of 10g of thionyl chloride (SOCl₂) to the flask. Heat the mixture to 60-65 °C to initiate the reaction.[6] An observable evolution of gas (HCl and SO₂) indicates the reaction has started.

-

Reagent Addition: Once initiated, begin the dropwise addition of 91g of thionyl chloride from the dropping funnel.

-

Causality: This controlled addition is critical. The reaction is exothermic, and adding the thionyl chloride too quickly can lead to a dangerous increase in temperature and pressure. The temperature should be carefully monitored and maintained to not exceed 65 °C.[6]

-

-

Reaction Completion: After the addition is complete, maintain the reaction mixture at 60-65 °C with continuous stirring for 2 hours to ensure the reaction proceeds to completion.[6]

-

Work-up: The resulting toluene solution contains (2-Chlorophenyl)diphenylchloromethane. This solution is often used directly in the next synthetic step without purification.[6] If isolation is required, unreacted thionyl chloride can be removed by distillation (atmospheric followed by vacuum).[6]

Caption: Workflow for the synthesis of (2-Chlorophenyl)diphenylchloromethane.

Part 4: Applications in Drug Development

The primary and most well-documented application of (2-Chlorophenyl)diphenylmethane derivatives is in the synthesis of the antifungal drug, Clotrimazole .[1][2][6]

Role as a Key Intermediate:

Clotrimazole is chemically known as 1-((2-chlorophenyl)diphenylmethyl)-1H-imidazole. The synthesis directly utilizes the chlorinated derivative, (2-Chlorophenyl)diphenylchloromethane (also known as 2-chlorotrityl chloride).

The core synthetic transformation involves a nucleophilic substitution reaction where the imidazole ring acts as the nucleophile, displacing the chloride from the central carbon of the 2-chlorotrityl chloride intermediate. This reaction forms the crucial carbon-nitrogen bond that defines the Clotrimazole molecule.[6][8]

Caption: Core reaction for the synthesis of Clotrimazole.

This "one-pot" approach, where the chlorinated intermediate is generated and then reacted with imidazole in the same solvent, is highly efficient for industrial-scale production.[6][8] This method reduces the need for isolating the often unstable chloromethane intermediate, simplifying the process and minimizing operational risks.[6]